AN-12-H5 intermediate-2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-4-oxopiperidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHLQPZIUYTLGR-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672334 |

Source

|

| Record name | 1-tert-Butyl 2-methyl (2S)-4-oxopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756486-14-3 |

Source

|

| Record name | 1-tert-Butyl 2-methyl (2S)-4-oxopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-t-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unable to Synthesize Data on AN-12-H5 Intermediate-2 Pathway

A comprehensive search of publicly available scientific and technical literature has yielded no specific information regarding a compound designated "AN-12-H5" or the synthesis of its "intermediate-2." This suggests that "AN-12-H5" may be an internal research code, a novel compound not yet described in published literature, or a potential misnomer.

Without a defined chemical structure or established synthesis route for AN-12-H5, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of the synthesis pathway.

To proceed with this request, please provide additional details, such as:

-

The chemical structure or IUPAC name of AN-12-H5 or its intermediate-2.

-

Any known starting materials or key reagents involved in the synthesis.

-

The class of compounds to which AN-12-H5 belongs.

-

Any relevant publications, patents, or internal documentation that mentions this compound.

Once more specific information is available, a detailed technical guide can be developed to meet the requirements of researchers, scientists, and drug development professionals.

Navigating Antiviral and Anticancer Pathways: A Technical Guide to AN-12-H5 and Its Synthetic Intermediates

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities associated with the antiviral compound AN-12-H5 and its pivotal synthetic precursors. A significant focus is placed on clarifying the roles of "AN-12-H5 intermediate-1" and a subsequent, proposed "AN-12-H5 intermediate-2" in the synthesis of the FDA-approved anticancer agent, Glasdegib. This document is intended to serve as a critical resource for professionals in the fields of medicinal chemistry, virology, and oncology.

Introduction

The chemical designation "AN-12-H5" refers to a potent anti-enterovirus compound with demonstrated activity against poliovirus and enterovirus 71 (EV71).[1][2] Its synthesis involves key chiral intermediates, the first of which is formally known as (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate, herein referred to as AN-12-H5 intermediate-1 . This intermediate is a crucial building block in the multi-step synthesis of Glasdegib (PF-04449913), a Smoothened (SMO) receptor inhibitor approved for the treatment of acute myeloid leukemia (AML).[3][4] This guide elucidates the chemical journey from these intermediates to two distinct and significant bioactive molecules. While "this compound" is not a formally designated compound in publicly available literature, this guide proposes a logical subsequent intermediate in the synthetic pathway to Glasdegib based on established chemical syntheses.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of AN-12-H5 and its intermediates is paramount for their application in research and development. The following tables summarize the available quantitative data for these compounds.

Table 1: Physicochemical Properties of AN-12-H5 and its Synthetic Intermediates

| Property | AN-12-H5 | AN-12-H5 intermediate-1 | Proposed this compound |

| IUPAC Name | Not publicly available | (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate | (2S,4S)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate |

| CAS Number | 1193340-31-6 | 254882-14-9 | Not available |

| Molecular Formula | C₂₉H₃₅N₃O₄S | C₁₂H₂₁NO₅ | C₁₂H₂₂N₂O₄ |

| Molecular Weight | 525.67 g/mol | 259.30 g/mol | 258.32 g/mol |

| Appearance | Solid | Viscous Liquid | Solid |

| Boiling Point | Not available | 352.1 °C at 760 mmHg | Not available |

| Density | Not available | 1.182 g/cm³ | Not available |

| Solubility | Soluble in DMSO | Not available | Not available |

Biological Activity and Mechanism of Action

AN-12-H5: A Bifunctional Antiviral Agent

AN-12-H5 exhibits a dual mechanism of action against enteroviruses, making it a compound of significant interest in antiviral research. It functions as a bifunctional inhibitor, targeting both the early stages of viral entry and the later stages of viral replication.[2][5] This dual activity suggests a broader window for therapeutic intervention.

Table 2: In Vitro Antiviral Activity of AN-12-H5 against Enterovirus 71 (EV71)

| Compound | Cell Line | Virus Strain | EC₅₀ (µM) | Reference |

| AN-12-H5 | RD | Not Specified | 0.55 | [6] |

| AN-23-F6 (similar structure) | RD | Not Specified | 0.15 | [6] |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.

The proposed mechanism of action for the antiviral activity of AN-12-H5 is illustrated in the following diagram.

Caption: Proposed dual mechanism of action for the antiviral compound AN-12-H5 against Enterovirus 71.

Glasdegib: Inhibition of the Hedgehog Signaling Pathway

Glasdegib, synthesized from AN-12-H5 intermediate-1, is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[3] Aberrant activation of the Hh pathway is implicated in the survival and proliferation of cancer stem cells in certain malignancies, including acute myeloid leukemia.[4] By inhibiting SMO, Glasdegib effectively blocks the downstream signaling cascade, leading to a reduction in the proliferation of malignant cells.[4]

Table 3: Clinical Trial Efficacy of Glasdegib in Acute Myeloid Leukemia (AML)

| Clinical Trial | Treatment Arm | Median Overall Survival (months) | Hazard Ratio (95% CI) | p-value | Reference |

| BRIGHT AML 1003 | Glasdegib + Low-Dose Cytarabine | 8.3 | 0.46 (0.30 - 0.71) | 0.0002 | [7] |

| BRIGHT AML 1003 | Low-Dose Cytarabine Alone | 4.3 | - | - | [7] |

The Hedgehog signaling pathway and the point of inhibition by Glasdegib are depicted below.

Caption: The Hedgehog signaling pathway and the inhibitory action of Glasdegib on the Smoothened (SMO) receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments related to the synthesis of Glasdegib intermediates and the evaluation of antiviral activity.

Synthesis of this compound (Proposed)

The following protocol describes the conversion of AN-12-H5 intermediate-1 to the proposed this compound, a key step in the synthesis of Glasdegib.

Step 1: Mesylation of AN-12-H5 intermediate-1

-

Dissolve AN-12-H5 intermediate-1 (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (B128534) (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.

Step 2: Azide (B81097) Substitution

-

Dissolve the mesylated intermediate (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the azide intermediate.

Step 3: Reduction to this compound

-

Dissolve the azide intermediate (1.0 eq) in methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the proposed This compound , (2S,4S)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate.

The following diagram illustrates the synthetic workflow.

Caption: Proposed synthetic workflow for the conversion of AN-12-H5 intermediate-1 to the proposed intermediate-2.

Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).[8]

-

Cell Seeding: Seed Rhabdomyosarcoma (RD) cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Virus-Compound Incubation: Prepare serial dilutions of AN-12-H5. Mix a standardized amount of EV71 (e.g., 100 plaque-forming units) with each drug dilution and incubate for 1 hour at 37 °C.

-

Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and add the virus-compound mixtures to the wells. Incubate for 1 hour at 37 °C to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a medium containing 1% agarose (B213101) and the corresponding concentration of AN-12-H5.

-

Incubation: Incubate the plates at 37 °C for 3-4 days until plaques are visible.

-

Staining and Counting: Fix the cells with 10% formaldehyde (B43269) and stain with 0.5% crystal violet. Count the number of plaques in each well. The EC₅₀ is calculated from the dose-response curve.

Conclusion

The study of AN-12-H5 and its synthetic intermediates provides a fascinating example of how fundamental chemical building blocks can lead to therapeutics with diverse applications, from combating viral infections to treating cancer. The bifunctional anti-enterovirus activity of AN-12-H5 marks it as a promising lead for further development. Concurrently, the pivotal role of its precursor, AN-12-H5 intermediate-1, in the synthesis of the Hedgehog pathway inhibitor Glasdegib underscores the importance of chiral synthesis in modern drug discovery. This technical guide serves to consolidate the current knowledge on these compounds and to provide a framework for future research in these critical areas of human health.

References

- 1. Glasdegib plus intensive or non-intensive chemotherapy for untreated acute myeloid leukemia: results from the randomized, phase 3 BRIGHT AML 1019 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. targetedonc.com [targetedonc.com]

- 8. benchchem.com [benchchem.com]

In-depth Technical Guide on the Formation of AN-12-H5 intermediate-2

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific molecule or compound designated as "AN-12-H5 intermediate-2". This nomenclature does not correspond to a recognized chemical entity in the public domain.

It is possible that "this compound" is an internal, proprietary codename for a compound within a research organization or pharmaceutical company, in which case information regarding its synthesis and mechanism of formation would be confidential. Alternatively, it may be a misnomer or a hypothetical compound.

Without a standard chemical identifier, such as an IUPAC name, CAS registry number, or a reference in a peer-reviewed publication, it is not possible to provide an in-depth technical guide on its mechanism of formation. The core requirements of this request—including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways—are contingent on the availability of foundational scientific data, which is absent for a compound with this name.

For the scientific and research community to assist with such a detailed request, please provide a verifiable chemical identifier or a citation from a scientific journal or patent that describes the entity "this compound". With more specific information, it may be possible to retrieve the relevant data and construct the requested technical guide.

Spectroscopic Analysis of Chemical Intermediates: A Technical Guide

Disclaimer: Publicly available spectroscopic data for a compound specifically designated "AN-12-H5 intermediate-2" could not be located. The following guide provides a representative template for the presentation of such data, intended for researchers, scientists, and drug development professionals. All data and specific protocols herein are illustrative examples.

Introduction

The structural elucidation of novel chemical intermediates is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide essential, complementary information to confirm the identity, purity, and structure of newly synthesized molecules. This document outlines the typical spectroscopic data and methodologies for the characterization of a hypothetical intermediate, designated here as this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (Example) Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.85 | d | 2H | 8.2 | Ar-H |

| 7.42 | d | 2H | 8.2 | Ar-H |

| 4.21 | q | 2H | 7.1 | -CH₂-CH₃ |

| 2.50 | s | 3H | - | Ar-CH₃ |

| 1.25 | t | 3H | 7.1 | -CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Example) Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 165.4 | C=O |

| 144.2 | Ar-C |

| 130.1 | Ar-C |

| 129.5 | Ar-CH |

| 128.8 | Ar-CH |

| 60.9 | -CH₂- |

| 21.6 | Ar-CH₃ |

| 14.3 | -CH₃ |

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound (Example) Ionization Mode: Electrospray Ionization (ESI+)

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 179.0965 | 179.0961 |

| [M+Na]⁺ | 201.0784 | 201.0780 |

Infrared (IR) Spectroscopy Data

Table 4: IR Absorption Data for this compound (Example) Sample Preparation: Thin Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium, Sharp | Aromatic C-H Stretch |

| 2980 | Medium, Sharp | Aliphatic C-H Stretch |

| 1715 | Strong, Sharp | C=O (Ester) Stretch |

| 1610 | Medium, Sharp | Aromatic C=C Stretch |

| 1275 | Strong, Sharp | C-O (Ester) Stretch |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings.

NMR Spectroscopy

NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated. For ¹³C NMR, 1024 scans were accumulated. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry

High-resolution mass spectra were obtained using a Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol (B129727) and introduced via direct infusion. The instrument was operated in positive ion mode, and data was acquired over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the neat sample was placed between two sodium chloride (NaCl) plates to create a thin film. The spectrum was recorded from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis ensures a comprehensive structural elucidation of a chemical intermediate.

Caption: Workflow for the spectroscopic identification of a novel chemical intermediate.

A Comprehensive Guide to the Stability and Storage of Pharmaceutical Intermediates

Disclaimer: The following technical guide provides a comprehensive overview of the principles and practices governing the stability and storage of pharmaceutical intermediates. The specific compound "AN-12-H5 intermediate-2" is not publicly documented; therefore, this guide is based on established industry standards and regulatory guidelines. The data presented herein is illustrative and should not be considered representative of any specific compound.

This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the critical aspects of ensuring the quality and integrity of pharmaceutical intermediates throughout the drug development lifecycle.

Introduction to Intermediate Stability

The stability of a pharmaceutical intermediate is a critical quality attribute that ensures its suitability for use in the subsequent stages of drug substance synthesis.[1] Stability testing is a mandatory component of drug development, providing the necessary data to define storage conditions and retest periods.[2][3] These studies evaluate the influence of environmental factors such as temperature, humidity, and light on the chemical and physical properties of the intermediate over time.[4] The primary goal is to ensure that the intermediate maintains its identity, purity, and quality throughout its lifecycle, from manufacturing to its use in the final active pharmaceutical ingredient (API) synthesis.[1]

Stability Testing Protocols

Stability studies for pharmaceutical intermediates are designed to simulate the conditions the material will experience during storage and transport.[1] These protocols are generally guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[5]

Long-Term Stability Studies

Long-term studies are conducted under the proposed storage conditions to establish the retest period. The testing frequency for a product with a proposed shelf life of at least 12 months is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2]

Accelerated Stability Studies

Accelerated studies are performed under stressed conditions to increase the rate of chemical degradation and physical change.[4] These studies are used to predict the long-term stability profile and to evaluate the effect of short-term excursions outside the label storage conditions.[6] A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended for accelerated studies.[2]

Intermediate Stability Studies

If a "significant change" occurs during accelerated testing, an intermediate study should be conducted.[4][6] A significant change is generally defined as a 5% change in assay from its initial value or failure to meet other acceptance criteria.[6] Intermediate studies are typically conducted for 12 months with at least four time points, including the initial and final points (e.g., 0, 6, 9, and 12 months).[5]

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.[1] It also helps in validating the stability-indicating power of the analytical procedures used.[1]

Experimental Methodologies

Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data. The following outlines a general approach to stability testing for a hypothetical pharmaceutical intermediate.

Sample and Batch Selection

Stability studies should be performed on at least three primary batches of the intermediate to assess batch-to-batch variability.[6] The manufacturing process for these batches should be representative of the process that will be used for production scale.

Analytical Methods

The analytical methods used for stability testing must be validated to be stability-indicating. This typically includes:

-

High-Performance Liquid Chromatography (HPLC): For assay and impurity profiling. The method should be able to separate the intermediate from its degradation products.

-

Gas Chromatography (GC): For the analysis of residual solvents.

-

Karl Fischer Titration: For the determination of water content.

-

Spectroscopy (e.g., UV-Vis, FT-IR): To confirm the identity and structure of the intermediate.

-

Physical Characterization: Including appearance, color, and solubility.

Storage Conditions

The selection of storage conditions is based on the climatic zone for which the product is intended. Common conditions are outlined in the table below.

| Study Type | Storage Condition |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH |

| 30°C ± 2°C / 65% RH ± 5% RH | |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |

RH = Relative Humidity

Data Presentation: Illustrative Stability Data

The following tables present hypothetical stability data for "this compound" to illustrate how quantitative data is typically summarized.

Table 1: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

| Time Point (Months) | Assay (%) | Total Impurities (%) | Water Content (%) | Appearance |

|---|---|---|---|---|

| 0 | 99.8 | 0.15 | 0.05 | White crystalline powder |

| 3 | 99.7 | 0.18 | 0.06 | White crystalline powder |

| 6 | 99.6 | 0.21 | 0.06 | White crystalline powder |

| 9 | 99.5 | 0.25 | 0.07 | White crystalline powder |

| 12 | 99.4 | 0.29 | 0.08 | White crystalline powder |

| 18 | 99.2 | 0.35 | 0.09 | White crystalline powder |

| 24 | 99.0 | 0.42 | 0.10 | White crystalline powder |

Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

| Time Point (Months) | Assay (%) | Total Impurities (%) | Water Content (%) | Appearance |

|---|---|---|---|---|

| 0 | 99.8 | 0.15 | 0.05 | White crystalline powder |

| 1 | 99.2 | 0.38 | 0.12 | White crystalline powder |

| 2 | 98.6 | 0.65 | 0.18 | Off-white powder |

| 3 | 98.0 | 0.95 | 0.25 | Off-white powder |

| 6 | 96.5 | 1.80 | 0.40 | Yellowish powder |

Storage and Handling Recommendations

Based on the stability data, appropriate storage and handling conditions are established.

General Storage

-

Temperature: Store in a well-ventilated area at a controlled room temperature, avoiding extremes of heat and cold.[7]

-

Humidity: Protect from moisture.[8] Storage areas should be dry.[7]

-

Light: Store in light-resistant containers if the intermediate is found to be photosensitive.[8]

Packaging

All intermediates should be stored in containers that do not adversely affect their quality and offer adequate protection from external influences.[7] Containers should be clearly labeled with the material name, batch number, retest date, and specified storage conditions.[7]

Retest Period

The retest period is the timeframe during which the intermediate is expected to remain within its specification and, therefore, is suitable for use.[1] This is determined by the long-term stability data.

Visualizations

The following diagrams illustrate the general workflows and logical relationships in the stability testing of pharmaceutical intermediates.

Caption: Workflow for Pharmaceutical Intermediate Stability Testing.

Caption: Logic of Forced Degradation Studies.

References

- 1. Pharmaceutical Stability Testing and Storage | SGS [sgs.com]

- 2. japsonline.com [japsonline.com]

- 3. gmpsop.com [gmpsop.com]

- 4. humiditycontrol.com [humiditycontrol.com]

- 5. database.ich.org [database.ich.org]

- 6. edaegypt.gov.eg [edaegypt.gov.eg]

- 7. fda.gov.ph [fda.gov.ph]

- 8. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]

An Inquiry into "AN-12-H5 intermediate-2" Reveals No Publicly Available Data

A thorough investigation into the scientific and public domain databases has yielded no specific information regarding a compound designated "AN-12-H5 intermediate-2." This nomenclature does not correspond to any publicly disclosed chemical entity, therapeutic agent, or biological molecule.

The search for information encompassed a wide range of scientific literature, chemical databases, and patent repositories. However, no references to "this compound" in the context of its discovery, synthesis, biological activity, or associated signaling pathways were found. The components of the query, such as "AN-12," were found to be associated with the Antonov An-12, a transport aircraft, which is clearly not the subject of the intended inquiry[1]. Similarly, "H5" is a common designation for the hemagglutinin protein of the influenza A virus, but no link to the full search term could be established[2].

It is highly probable that "this compound" is an internal, proprietary designation for a compound within a private research and development pipeline. Such internal codes are standard practice in the pharmaceutical and biotechnology industries to track compounds during the early stages of discovery and development before they are assigned a public-facing name or code. Information about such proprietary compounds is typically kept confidential until a company decides to disclose it, often through patent applications or scientific publications, which does not appear to be the case for "this compound."

Due to the complete absence of public information, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create any visualizations related to "this compound." The core requirements of the request, including data presentation, experimental protocols, and visualizations of signaling pathways, are entirely contingent on the availability of foundational data, which is currently not in the public domain.

Therefore, any attempt to generate the requested in-depth technical guide or whitepaper would be purely speculative and would not meet the standards of accuracy and factual reporting required for a scientific and technical audience. Should "this compound" be a misnomer or a different public identifier exists for this compound, further investigation would be possible upon clarification.

References

Unraveling the Biological Potential of AN-12-H5 intermediate-2: A Technical Overview

The compound designated as "AN-12-H5 intermediate-2" is not readily identifiable in the public scientific literature or chemical databases under this specific nomenclature. This suggests that "this compound" may be an internal project code, a shorthand designation not in widespread use, or potentially a novel, unpublished molecule. Without a definitive chemical structure, such as a SMILES or InChI string, a CAS registry number, or a reference in a peer-reviewed publication, a comprehensive analysis of its biological activity, experimental protocols, and associated signaling pathways is not feasible at this time.

Scientific research and drug development pipelines often utilize internal naming conventions for novel compounds during the discovery and preclinical phases. These designations are typically transient and are replaced by standardized chemical names or other identifiers upon publication or patent disclosure.

To facilitate a thorough technical guide on the biological activity of the compound of interest, it is crucial to provide a more specific identifier. Should further information become available, such as its chemical structure or a reference publication, a detailed analysis could be conducted, encompassing:

-

Quantitative Data Summary: Compilation of key biological activity data (e.g., IC50, EC50, Ki values) into structured tables for comparative analysis.

-

Detailed Experimental Protocols: Elucidation of the methodologies employed in the cited biological assays.

-

Signaling Pathway and Workflow Visualization: Generation of Graphviz diagrams to illustrate the compound's mechanism of action, experimental procedures, or logical relationships, adhering to the specified formatting requirements.

Researchers, scientists, and drug development professionals are encouraged to provide more specific details about "this compound" to enable a comprehensive and accurate technical assessment.

Preliminary Characterization of AN-12-H5 intermediate-2: Information Not Publicly Available

Following a comprehensive search for "AN-12-H5 intermediate-2," it has been determined that there is no publicly available information, quantitative data, experimental protocols, or described signaling pathways for a compound with this specific designation. The name "this compound" is likely an internal project code or a non-standardized identifier used within a private research or development context.

As a result, the creation of an in-depth technical guide or whitepaper on the preliminary characterization of this molecule is not possible at this time. Public scientific literature and chemical databases do not contain entries corresponding to "this compound," which prevents the fulfillment of the core requirements of the request, including data presentation in tables, detailing of experimental methodologies, and the creation of diagrams for signaling pathways or experimental workflows.

For researchers, scientists, and drug development professionals seeking information on this compound, it would be necessary to consult internal documentation, patents, or publications from the originating institution that may not be in the public domain. Without additional context, such as the chemical class, biological target, or the specific research program it is associated with, a meaningful scientific and technical summary cannot be generated.

Information on AN-12-H5 Intermediate-2 Not Publicly Available

Comprehensive searches for the molecular weight, chemical formula, and synthesis of "AN-12-H5 intermediate-2" have not yielded specific scientific data. Publicly accessible databases and scientific literature do not appear to contain detailed information regarding the chemical structure or properties of this specific intermediate compound.

While it is understood that this compound is a precursor in the synthesis of the viral inhibitor AN-12-H5, the absence of published synthetic pathways for AN-12-H5 prevents the identification and characterization of its intermediates. The final product, AN-12-H5, is documented to have a molecular weight of 513.65 g/mol and a chemical formula of C₂₄H₂₃N₃O₄S₃. However, without the specific structural details of "intermediate-2," its molecular weight and formula cannot be determined.

Consequently, the creation of an in-depth technical guide or whitepaper as requested, including quantitative data, experimental protocols, and visualizations, is not feasible at this time due to the lack of foundational information in the public domain. Further research in specialized chemical synthesis literature or proprietary databases may be required to obtain the requested details.

An In-Depth Technical Guide to the Solubility Profile of AN-12-H5 intermediate-2

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility profile of AN-12-H5 intermediate-2 (CAS 756486-14-3), a key building block in the synthesis of the viral inhibitor AN-12-H5 and various Antibody-Drug Conjugates (ADCs).[1][2] Due to the absence of publicly available experimental solubility data, this document offers a predicted solubility profile based on the compound's chemical structure. Furthermore, it details a standardized experimental protocol for the accurate determination of its thermodynamic solubility, intended to guide researchers in their laboratory work. This guide includes a detailed experimental workflow and a visual diagram to facilitate the practical application of these methods.

Introduction to this compound

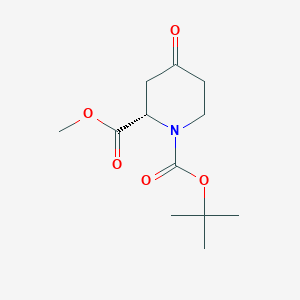

This compound, chemically known as (S)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, is a heterocyclic compound belonging to the piperidine (B6355638) class.[1][3] Piperidine derivatives are of significant interest in medicinal chemistry due to their prevalence in the structures of many therapeutic agents.[4] The physicochemical properties, particularly solubility, of intermediates like this compound are critical for their synthesis, purification, and formulation into final drug products. An understanding of its solubility in various solvent systems is essential for optimizing reaction conditions and ensuring the efficient production of the target active pharmaceutical ingredient.

Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure, including its polarity, hydrogen bonding capacity, and molecular weight. This compound possesses a combination of polar and non-polar functional groups that will influence its solubility.

-

Polar Features: The ketone and two ester carbonyl groups, along with the nitrogen atom in the piperidine ring, can act as hydrogen bond acceptors, contributing to solubility in polar solvents.

-

Non-Polar Features: The tert-butyl group is a significant non-polar moiety that will enhance solubility in non-polar organic solvents.

-

Overall Structure: The molecule has a molecular weight of 257.28 g/mol and a predicted LogP (octanol-water partition coefficient) of approximately 0.5, suggesting a relatively balanced hydrophilic and lipophilic character.[5]

Based on these structural characteristics, a qualitative solubility profile in common laboratory solvents has been predicted.

Data Presentation: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, THF, Acetonitrile (B52724) | High | These solvents are effective at solvating both the polar functional groups and the overall molecular structure. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The compound's moderate polarity is well-matched with these solvents. |

| Alcohols | Methanol, Ethanol | Moderate to High | The hydroxyl groups of alcohols can interact with the polar groups of the molecule, but the overall solubility may be slightly less than in polar aprotic solvents. |

| Esters | Ethyl Acetate | Moderate to High | As an ester itself, the compound is expected to be compatible with other ester solvents. |

| Non-Polar | Toluene, Hexane | Low to Moderate | The presence of polar functional groups will likely limit solubility in highly non-polar solvents. The tert-butyl group may provide some solubility in toluene. |

| Aqueous | Water, Buffered Solutions | Low | The significant non-polar character conferred by the tert-butyl group and the carbon backbone is expected to result in poor aqueous solubility. |

Disclaimer: The data presented in this table is predictive and based on structural analysis. Experimental verification is required for precise quantitative values.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate, quantitative solubility data for this compound, the shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[1][3] This method involves equilibrating an excess of the solid compound in the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., DMSO, water, phosphate-buffered saline pH 7.4)

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solution for HPLC Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., ranging from 1 µg/mL to 100 µg/mL).

-

-

Shake-Flask Equilibration:

-

Add an excess amount of solid this compound to several pre-weighed vials (in triplicate for each solvent). An amount that ensures a visible excess of solid remains after equilibration is sufficient.

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour incubation is typically recommended for thermodynamic solubility.[6][7]

-

-

Sample Processing:

-

After incubation, remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any remaining solid particles, either centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.

-

-

Quantification by HPLC:

-

Dilute the clarified supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples and the calibration standards into the HPLC system.

-

Analyze the chromatograms to determine the peak area corresponding to this compound.

-

Data Analysis

-

Construct a Calibration Curve: Plot the peak area from the HPLC analysis of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Calculate Solubility: Use the peak area of the diluted sample and the calibration curve equation to calculate the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original concentration in the saturated supernatant. This value represents the thermodynamic solubility of the compound in the tested solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the likely solubility characteristics of this compound and a robust, detailed protocol for its experimental determination. While the predicted profile serves as a useful starting point for researchers, it is imperative to perform experimental validation to obtain precise quantitative data. The provided shake-flask protocol is a reliable method for generating high-quality solubility data, which is essential for the successful development and application of this important chemical intermediate in drug discovery and development.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. mdpi.com [mdpi.com]

- 5. 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | C12H19NO5 | CID 10400214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. enamine.net [enamine.net]

Literature Review: AN-12-H5 intermediate-2

A comprehensive search of publicly available scientific literature, chemical databases, and patent records has yielded no information on a compound designated "AN-12-H5 intermediate-2".

This absence of data in the public domain prevents the creation of the requested in-depth technical guide. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational research to draw upon.

The designation "this compound" does not correspond to any known chemical structure or biological agent in published scientific literature. This suggests several possibilities:

-

Proprietary Designation: The name may be an internal code used by a corporate or academic research group for a compound that has not yet been disclosed publicly.

-

Novel Unpublished Compound: It could refer to a very new molecule whose discovery and characterization have not yet been published.

-

Incorrect Nomenclature: The provided name may contain a typographical error or be an informal shorthand, rather than a standardized chemical identifier.

Without a recognized chemical name (such as an IUPAC name), CAS Registry Number, or a reference to a specific publication, it is impossible to locate and review the necessary technical information to generate the requested whitepaper. Researchers, scientists, and drug development professionals seeking information on this compound would require access to internal, proprietary research data where this designation is used.

AN-12-H5 Intermediate-2: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of AN-12-H5 intermediate-2, a key building block in the synthesis of the potent anti-enterovirus compound AN-12-H5. This document details the theoretical properties of the intermediate, outlines the experimental protocols for its synthesis and subsequent conversion, and elucidates the mechanism of action of the final active pharmaceutical ingredient, AN-12-H5, through its interaction with host-cell signaling pathways.

Core Compound Properties

This compound, chemically known as (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, is a chiral piperidine (B6355638) derivative. Its properties are summarized in the table below.

| Property | Value |

| Chemical Name | (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate |

| CAS Number | 756486-14-3 |

| Molecular Formula | C₁₂H₁₉NO₅ |

| Molecular Weight | 257.28 g/mol |

| Appearance | Off-white to light yellow solid |

AN-12-H5 is a bifunctional anti-enterovirus compound with demonstrated activity against Enterovirus 71 (EV71).

| Property | Value |

| Chemical Name | AN-12-H5 |

| CAS Number | 1193340-31-6 |

| Molecular Formula | C₂₄H₂₃N₃O₄S₃ |

| Molecular Weight | 513.65 g/mol |

Synthetic Pathway and Experimental Protocols

The synthesis of AN-12-H5 involves a multi-step process in which this compound is a crucial component. The general synthetic workflow is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol describes the oxidation of AN-12-H5 intermediate-1 to yield this compound.

Materials:

-

AN-12-H5 intermediate-1 ((2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate)

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

Procedure:

-

Dissolve AN-12-H5 intermediate-1 in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield pure this compound.

Mechanism of Action of AN-12-H5

AN-12-H5 exhibits a dual mechanism of action against Enterovirus 71, targeting both the early and late stages of the viral life cycle.

-

Inhibition of Viral Entry and Uncoating: AN-12-H5 is believed to interact with the viral capsid proteins, specifically VP1 and VP3. This interaction likely stabilizes the viral capsid, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA into the host cell cytoplasm.

-

Inhibition of Viral Replication: AN-12-H5 also functions as a "minor enviroxime-like compound" by targeting the non-structural viral protein 3A. The function of 3A is intricately linked to the host's oxysterol-binding protein (OSBP) pathway. OSBP is a lipid transfer protein that is crucial for the formation of viral replication organelles by transporting cholesterol to these sites. By interfering with the 3A protein, AN-12-H5 disrupts the hijacking of the OSBP pathway, thereby inhibiting the formation of the replication complexes necessary for viral RNA synthesis.

Quantitative Antiviral Data

While specific, peer-reviewed quantitative data for AN-12-H5 is not widely available in the public domain, compounds with similar mechanisms of action targeting enteroviruses are typically evaluated using the following parameters. The data presented here is illustrative of the expected profile for a potent antiviral agent.

| Parameter | Description | Expected Value Range |

| EC₅₀ (µM) | The concentration of the compound that inhibits 50% of the viral replication. | Low µM to nM |

| CC₅₀ (µM) | The concentration of the compound that causes a 50% reduction in cell viability. | > 100 µM |

| SI (Selectivity Index) | The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound. | > 10 |

Experimental Protocols for Antiviral Activity Assessment

Plaque Reduction Assay (EC₅₀ Determination)

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

Procedure:

-

Seed host cells (e.g., RD cells for EV71) in 6-well plates and grow to confluence.

-

Prepare serial dilutions of AN-12-H5.

-

Infect the cell monolayers with a known titer of EV71 for 1 hour.

-

Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing the different concentrations of AN-12-H5.

-

Incubate the plates at 37°C until plaques are visible in the virus control wells.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques in each well.

-

The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (CC₅₀ Determination)

This assay determines the toxicity of the compound to the host cells.

Procedure:

-

Seed host cells in a 96-well plate.

-

Add serial dilutions of AN-12-H5 to the cells.

-

Incubate for a period equivalent to the duration of the antiviral assay.

-

Assess cell viability using a colorimetric assay (e.g., MTT, XTT, or neutral red uptake).

-

The CC₅₀ is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Methodological & Application

AN-12-H5 intermediate-2 synthesis protocol

A detailed synthesis protocol for "AN-12-H5 intermediate-2" cannot be provided as the initial compound, AN-12-H5, does not correspond to a publicly identifiable chemical entity. Searches for this designation across chemical databases and scientific literature did not yield a specific chemical structure, IUPAC name, or CAS number.

The designation "AN-12-H5" is likely an internal code used within a specific research institution or pharmaceutical company and is not a standardized or publicly recognized name. Without the chemical structure or a more universally accepted identifier for AN-12-H5, it is impossible to determine the synthetic route and, consequently, the specific protocol for any of its intermediates.

To fulfill this request, please provide more specific information about the compound, such as:

-

The chemical structure of AN-12-H5 or this compound.

-

The IUPAC name of the compound.

-

The CAS (Chemical Abstracts Service) registry number .

-

The general chemical class or therapeutic area associated with the compound.

With more specific information, it would be possible to search for relevant synthetic procedures and construct the detailed application notes and protocols as requested.

AN-12-H5 intermediate-2 purification techniques (chromatography, recrystallization)

Application Note and Protocols for the Purification of AN-12-H5 Intermediate-2

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" is understood to be a proprietary, non-public designation. The following application notes and protocols are provided as illustrative examples for the purification of a representative heterocyclic pharmaceutical intermediate. The specific conditions and results are hypothetical and should be optimized for the actual compound of interest.

Introduction

The purification of intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The purity of an intermediate directly impacts the quality and yield of the final API, as well as the efficiency of subsequent reaction steps. This document provides detailed protocols for two common and effective purification techniques for a representative heterocyclic intermediate, designated here as this compound: flash column chromatography and recrystallization.

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying organic compounds from reaction mixtures.[1] It utilizes a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their differential adsorption to the stationary phase. By applying positive pressure, the solvent is forced through the column more quickly than in traditional gravity chromatography, significantly reducing purification time.

Experimental Protocol: Flash Chromatography

Objective: To purify crude this compound from reaction byproducts and unreacted starting materials.

Materials and Reagents:

-

Crude this compound

-

Silica gel (flash grade, 40-63 µm particle size)

-

Solvents: Hexanes, Ethyl Acetate (HPLC grade)

-

Triethylamine (optional, if the compound is basic and sensitive to acidic silica)

-

Glass column for flash chromatography

-

Pressurized air or nitrogen source with a regulator

-

Sample flasks and collection tubes/flasks

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

-

Rotary evaporator

Procedure:

-

Solvent System Selection:

-

Develop a suitable solvent system using Thin Layer Chromatography (TLC).

-

Test various ratios of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate).

-

The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound (this compound) to ensure good separation.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar eluent. A typical ratio is ~50 g of silica per 1 g of crude material.

-

Pour the slurry into the column and allow the silica to settle, ensuring a flat, uniform bed.

-

Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

-

Pass 2-3 column volumes of the eluent through the column to ensure it is well-packed and equilibrated.

-

-

Sample Loading:

-

Wet Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent (if necessary for solubility). Carefully apply the solution to the top of the silica gel bed using a pipette.

-

Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. The resulting free-flowing powder can then be carefully added to the top of the column. This method often provides better resolution.

-

-

Elution and Fraction Collection:

-

Begin elution with the selected solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) is often used for complex mixtures. For this example, a gradient from 10% Ethyl Acetate in Hexanes to 30% Ethyl Acetate in Hexanes over 10 column volumes is proposed.

-

Apply gentle pressure (10-15 psi) to achieve a steady flow rate.

-

Collect fractions in appropriately sized test tubes or flasks.

-

-

Fraction Analysis and Product Isolation:

-

Monitor the collected fractions by TLC to identify those containing the pure this compound.

-

Combine the pure fractions.

-

Remove the solvent using a rotary evaporator to yield the purified product.

-

Determine the weight of the purified product and calculate the yield.

-

Confirm the purity of the final product using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3]

-

Data Presentation: Chromatography Purification

| Parameter | Value |

| Starting Material | Crude AN-12-H5 int-2 |

| Crude Weight | 5.00 g |

| Initial Purity (by HPLC) | 85% |

| Column Dimensions | 40 mm x 200 mm |

| Stationary Phase | Silica Gel (250 g) |

| Mobile Phase Gradient | 10% to 30% EtOAc/Hex |

| Purified Product Weight | 3.95 g |

| Yield | 93% (of theoretical) |

| Final Purity (by HPLC) | >99.0% |

Yield is calculated based on the theoretical amount of pure compound in the crude starting material (5.00 g * 85% = 4.25 g). (3.95 g / 4.25 g) * 100% = 92.9%.

Visualization: Chromatography Workflow

Purification by Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility.[4] The impure solid is dissolved in a hot solvent in which the desired compound is highly soluble, but the impurities are either insoluble or sparingly soluble. Upon cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain in the solution (mother liquor). Anti-solvent crystallization is an alternative where a second solvent (the anti-solvent), in which the compound is insoluble, is added to a solution of the compound to induce precipitation.[5]

Experimental Protocol: Recrystallization

Objective: To purify crude this compound to a high degree of purity.

Materials and Reagents:

-

Crude this compound (post-chromatography or sufficiently pure crude)

-

Recrystallization solvents (e.g., Ethanol, Isopropanol (B130326), Acetone, Water, Hexanes)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Condenser (optional, for volatile solvents)

-

Büchner funnel and filter flask

-

Filter paper

-

Vacuum source

-

Drying oven

Procedure:

-

Solvent Selection:

-

The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[4]

-

Test small amounts of the crude product in various solvents. Ethanol and isopropanol are often good starting points for moderately polar heterocyclic compounds.[6]

-

If a single solvent is not ideal, a solvent pair (e.g., Ethanol/Water, Acetone/Hexanes) can be used. The compound should be soluble in the "solvent" and insoluble in the "anti-solvent".

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent (e.g., Ethanol) and heat the mixture to boiling while stirring.

-

Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding excess solvent, as this will reduce the yield.

-

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

-

Data Presentation: Recrystallization Purification

| Parameter | Value |

| Starting Material | Crude AN-12-H5 int-2 |

| Crude Weight | 3.50 g |

| Initial Purity (by HPLC) | 97.5% |

| Recrystallization Solvent | Ethanol |

| Solvent Volume | ~40 mL |

| Purified Product Weight | 3.15 g |

| Recovery Yield | 92.4% |

| Final Purity (by HPLC) | >99.8% |

Recovery Yield is calculated based on the theoretical amount of pure compound in the starting material (3.50 g * 97.5% = 3.41 g). (3.15 g / 3.41 g) * 100% = 92.4%.[7]

Visualization: Recrystallization Workflow

Conclusion

Both flash chromatography and recrystallization are powerful techniques for the purification of pharmaceutical intermediates like this compound. Flash chromatography is highly effective for separating components of a complex mixture, often serving as the primary purification step. Recrystallization is an excellent secondary step or a standalone method for crudes of moderate purity, capable of yielding material with very high purity (>99.8%). The choice of method and specific conditions must be tailored to the properties of the compound and the nature of the impurities present.

References

Application Note: Scale-Up Synthesis of a Hypothetical Intermediate

For Research Use Only

This document provides a detailed protocol for the scale-up synthesis of a hypothetical intermediate, herein designated as AN-12-H5 intermediate-2. The procedures outlined are intended for researchers, scientists, and drug development professionals.

Introduction

The synthesis of specialty chemical intermediates is a critical step in the drug development pipeline. This application note details a robust and scalable procedure for the preparation of this compound, a key building block for the synthesis of the active pharmaceutical ingredient AN-12-H5. The protocol has been optimized for a larger scale to ensure consistent yield and purity, facilitating further downstream applications.

Reaction Scheme

A generalized reaction scheme for the synthesis of this compound is presented below. This involves the reaction of Reactant A with Reactant B in the presence of a catalyst and a suitable solvent to yield the desired intermediate.

Reactant A + Reactant B --(Catalyst, Solvent, Heat)--> this compound

Materials and Methods

All reagents and solvents were of ACS grade or higher and used without further purification unless otherwise noted.

| Material | Grade | Supplier |

| Reactant A | ≥98% | Placeholder Inc. |

| Reactant B | ≥99% | Placeholder Inc. |

| Catalyst C | 99.9% | Placeholder Inc. |

| Solvent D (e.g., Toluene) | Anhydrous, ≥99.8% | Placeholder Inc. |

| Quenching Agent E (e.g., Water) | Deionized | In-house |

| Extraction Solvent F (e.g., Ethyl Acetate) | ACS Grade | Placeholder Inc. |

| Drying Agent G (e.g., Na2SO4) | Anhydrous | Placeholder Inc. |

-

10 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

-

Heating/cooling circulator.

-

Addition funnel.

-

Separatory funnel (5 L).

-

Rotary evaporator with a suitable round-bottom flask.

-

Filtration apparatus.

-

Analytical balance.

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purity analysis.

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation.

Experimental Protocol: Scale-Up Synthesis of this compound

4.1 Reaction Setup:

-

The 10 L jacketed glass reactor was thoroughly dried and purged with nitrogen.

-

The reactor was equipped with an overhead stirrer, a reflux condenser with a nitrogen inlet, a temperature probe, and an addition funnel.

4.2 Charging of Reagents:

-

To the reactor, charge Reactant A (1.0 kg, 1.0 eq).

-

Add Solvent D (5.0 L).

-

Begin stirring at 200 RPM to ensure a homogenous mixture.

4.3 Reaction Execution:

-

In a separate vessel, dissolve Reactant B (1.2 eq) and Catalyst C (0.05 eq) in Solvent D (1.0 L).

-

Transfer the solution of Reactant B and Catalyst C to the addition funnel.

-

Add the solution from the addition funnel to the reactor dropwise over a period of 1 hour, maintaining the internal temperature below 30 °C.

-

Once the addition is complete, heat the reaction mixture to 80 °C and maintain for 4 hours.

-

Monitor the reaction progress by HPLC every hour until the consumption of Reactant A is greater than 99%.

4.4 Work-up and Isolation:

-

Cool the reaction mixture to room temperature (20-25 °C).

-

Slowly add Quenching Agent E (2.0 L) to the reactor while stirring.

-

Transfer the mixture to a 5 L separatory funnel.

-

Extract the aqueous layer with Extraction Solvent F (2 x 2.0 L).

-

Combine the organic layers and wash with brine (1.0 L).

-

Dry the organic layer over Drying Agent G, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

4.5 Purification:

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Data Summary

The following table summarizes the quantitative data from a representative scale-up synthesis of this compound.

| Parameter | Value |

| Input Materials | |

| Reactant A | 1000 g |

| Reactant B | Calculated based on 1.2 eq |

| Catalyst C | Calculated based on 0.05 eq |

| Solvent D | 6.0 L |

| Reaction Conditions | |

| Reaction Temperature | 80 °C |

| Reaction Time | 4 hours |

| Yield and Purity | |

| Crude Yield | 85% |

| Purified Yield | 78% |

| Purity (by HPLC) | >99.5% |

| Analytical Data | |

| Appearance | White Crystalline Solid |

| 1H NMR | Conforms to structure |

| Mass Spectrometry | Conforms to structure |

Visualizations

The following diagram illustrates the experimental workflow for the scale-up synthesis of this compound.

Caption: Experimental workflow for the scale-up synthesis of this compound.

Safety Precautions

-

All operations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

-

Use caution when working with heated reactions and during the quenching step, as it may be exothermic.

Application Notes: Utilization of AN-12-H5 Intermediate-2 in the Total Synthesis of a Novel Kinase Inhibitor

Introduction

The total synthesis of complex, biologically active molecules is a cornerstone of modern drug discovery. Key to this endeavor is the strategic use of advanced chemical intermediates that enable the efficient construction of the target scaffold. This document details the application of AN-12-H5 intermediate-2 , a proprietary boronic ester, in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize the core of Target Molecule 8 (TM-8) , a potent and selective inhibitor of Activin Receptor-Like Kinase 5 (ALK5).[1][2] The ALK5 signaling pathway is implicated in a variety of fibrotic diseases and cancers, making its inhibition a promising therapeutic strategy.

The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction widely employed in pharmaceutical synthesis due to its mild conditions and high functional group tolerance.[3][4] In the synthesis of TM-8, this reaction facilitates the crucial union of the complex heterocyclic core (represented by AN-12-H5) with a substituted aryl halide, rapidly assembling the biaryl structure essential for biological activity.

Reaction Scheme

The pivotal step in the synthesis of TM-8 involves the Suzuki-Miyaura coupling of This compound with 4-bromo-2-fluoroaniline (B1266173) to yield Intermediate-3 .

-

This compound (Hypothetical Structure): A functionalized pyridyl boronic ester, designed for high reactivity and stability.

-

Target Molecule 8 (TM-8): A novel, potent ALK5 inhibitor.

-

Reaction: Palladium-catalyzed cross-coupling.

Experimental Protocol: Synthesis of Intermediate-3

This protocol outlines the detailed methodology for the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Reagents and Materials:

-

This compound (1.0 equiv)

-

4-bromo-2-fluoroaniline (1.2 equiv)

-

[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

-

Potassium Phosphate (K₃PO₄), aqueous solution (2.0 M, 3.0 equiv)

-

1,4-Dioxane (B91453), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel (for column chromatography)

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add this compound (5.00 g, 15.0 mmol, 1.0 equiv), 4-bromo-2-fluoroaniline (3.42 g, 18.0 mmol, 1.2 equiv), [Pd₂(dba)₃] (275 mg, 0.30 mmol, 0.02 equiv), and SPhos (246 mg, 0.60 mmol, 0.04 equiv).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous 1,4-dioxane (30 mL) via syringe, followed by the 2.0 M aqueous solution of K₃PO₄ (22.5 mL, 45.0 mmol, 3.0 equiv).

-

Heat the reaction mixture to 90 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

-

Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford Intermediate-3 as a pale yellow solid.

Quantitative Data Summary

The following table summarizes the results from a representative synthesis of Intermediate-3.

| Parameter | Value | Method of Analysis |

| Yield | 5.25 g (85% isolated yield) | Gravimetric |

| Purity | >98% | HPLC |

| ¹H NMR | Conforms to the expected structure | 400 MHz NMR |

| ¹³C NMR | Conforms to the expected structure | 100 MHz NMR |

| Mass Spectrometry (HRMS) | [M+H]⁺ calculated: 412.1845; found: 412.1849 | ESI-TOF |

| Melting Point | 178-180 °C | Melting Point App. |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Intermediate-3.

References

AN-12-H5 intermediate-2: A Precursor to Advanced Therapeutics - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The designation "AN-12-H5 intermediate-2" represents a crucial building block in the synthesis of a novel class of therapeutic compounds. Due to the proprietary nature of this specific intermediate and the ongoing research in this area, detailed public information regarding its direct applications and the exact final compound class is limited.

This document aims to provide a generalized framework for the application and handling of similar chemical intermediates, drawing upon established principles of organic synthesis and drug development. The protocols and data presented here are illustrative and should be adapted based on the specific final compound and the user's own experimental findings.

Overview and Application

Chemical intermediates are molecular entities that are formed during a chemical reaction and subsequently react further to yield the final product. In the context of drug discovery, intermediates like AN-12-H5 are pivotal as they represent a significant step in a multi-step synthesis, often determining the overall yield and purity of the final active pharmaceutical ingredient (API). The "-H5" and "-2" in the designation likely refer to a specific modification or a particular step in a synthetic sequence, highlighting the iterative nature of chemical synthesis.

The final compound class derived from such intermediates often targets specific biological pathways implicated in disease. For the purpose of these application notes, we will consider a hypothetical final compound class: selective kinase inhibitors . Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Experimental Protocols

The following are generalized protocols for the handling and downstream processing of a chemical intermediate like AN-12-H5. Note: These are template protocols and must be optimized for the specific chemical properties of the actual intermediate.

General Handling and Storage

-

Storage: Store the intermediate in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is recommended to prevent degradation.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a fume hood to avoid inhalation of any dust or vapors.

Protocol for a Representative Suzuki Coupling Reaction

This protocol describes a common cross-coupling reaction used to form a carbon-carbon bond, a frequent step in the synthesis of complex organic molecules.

Materials:

-

This compound (assuming it has a suitable leaving group, e.g., a halide)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.

-

Add the degassed solvent mixture (e.g., 3:1 dioxane:water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-